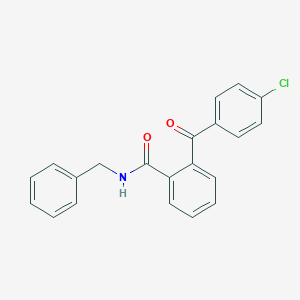

N-benzyl-2-(4-chlorobenzoyl)benzamide

Description

Properties

Molecular Formula |

C21H16ClNO2 |

|---|---|

Molecular Weight |

349.8g/mol |

IUPAC Name |

N-benzyl-2-(4-chlorobenzoyl)benzamide |

InChI |

InChI=1S/C21H16ClNO2/c22-17-12-10-16(11-13-17)20(24)18-8-4-5-9-19(18)21(25)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,25) |

InChI Key |

POYCCKXSFKBRLG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acyl Chain Modifications

- 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (): In PCAF HAT inhibition assays, this compound showed 79% inhibition at 100 μM, outperforming anacardic acid (68%). The long acyl chain (tetradecanoyl) enhanced activity compared to shorter chains, suggesting hydrophobic interactions are critical for enzyme inhibition .

Aromatic Ring Modifications

- N-(4-Benzoylphenyl)-2-chlorobenzamide (): Substituting the N-benzyl group with a 4-benzoylphenyl group introduces additional aromaticity, which may influence π-π stacking in target binding. No activity data are reported, but structural analogs highlight the importance of aromatic substituents in molecular recognition .

- 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide (): The incorporation of a thioxo-oxadiazole ring enhances heterocyclic diversity, a feature often leveraged in antimicrobial or anticancer agents. Crystallographic data reveal a planar oxadiazole ring, which could facilitate interactions with enzymatic active sites .

Structural and Crystallographic Insights

Crystal structures provide critical information on molecular conformation and intermolecular interactions:

- 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate (): The piperidine ring adopts a chair conformation, with the 4-chlorobenzoyl and benzamide groups inclined at an angle conducive to hydrogen bonding. This structural rigidity may enhance stability in biological environments .

- (Z)-4-Chloro-N-(1-{2-[3-(4-chlorobenzoyl)ureido]ethyl}imidazolidin-2-ylidene)benzamide (): The imidazolidine ring exhibits slight twisting, with urea and benzamide groups participating in hydrogen-bonded networks. Such interactions are pivotal for maintaining crystal packing and solubility .

Functional Group Impact on Pharmacokinetics

Data Tables: Key Comparative Metrics

Table 1: Structural and Activity Comparison of Benzamide Derivatives

Preparation Methods

Stepwise Amidation and Benzoylation

The most widely documented method involves sequential amidation and benzoylation steps. Benzoic acid derivatives serve as starting materials, with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) employed to activate the carboxylic acid group. For instance, 4-chlorobenzoic acid is first converted to 4-chlorobenzoyl chloride using POCl₃ in tetrahydrofuran (THF) and ethyl acetate (1:1–3 v/v) at 0–5°C. Subsequent reaction with benzylamine introduces the N-benzyl group, yielding the intermediate N-benzyl-4-chlorobenzamide . A final benzoylation step at the ortho position completes the synthesis.

Key Reaction Conditions :

Direct Coupling Reactions

Alternative protocols utilize coupling agents to streamline synthesis. For example, 4-chlorobenzoic acid and 2-benzylaminobenzoic acid are coupled using carbodiimides (e.g., EDC·HCl) in dichloromethane (DCM). This one-pot method avoids isolating intermediates but requires stringent anhydrous conditions.

Comparative Yield Data :

Solvent and Temperature Optimization

The choice of solvent critically impacts reaction efficiency. Mixed solvents like THF/ethyl acetate improve reagent miscibility, while low temperatures suppress hydrolysis of reactive intermediates. For instance, maintaining 0–5°C during POCl₃ addition reduces byproduct formation. Post-reaction purification via sequential washing (dilute HCl, NaHCO₃, NaCl) and crystallization ensures high purity.

Mechanistic Insights and Byproduct Analysis

Acid Chloride Formation

The reaction of benzoic acid with POCl₃ proceeds via nucleophilic acyl substitution:

Excess POCl₃ drives the reaction to completion, while ethyl acetate stabilizes the acid chloride.

Amidation and Competing Reactions

Benzylamine reacts with 4-chlorobenzoyl chloride to form the amide bond. Competing hydrolysis is mitigated by controlled addition of ammonia water (25–28 wt%), which neutralizes HCl byproducts. Side products like N,N-dibenzyl-4-chlorobenzamide may form if benzylamine is in excess, necessitating precise stoichiometry.

Purification and Characterization

Crystallization Techniques

Crude product is typically dissolved in hot ethanol and cooled to induce crystallization. The patent method reports a recovery rate >80% for solvents, aligning with green chemistry principles.

Spectroscopic Validation

-

¹H NMR : Aromatic protons resonate at δ 7.2–8.3 ppm, with the N-benzyl group’s CH₂ appearing as a singlet at δ 4.5–4.7 ppm.

-

GC-MS : Molecular ion peaks at m/z 245.7 ([M]⁺) confirm the molecular formula C₁₄H₁₂ClNO.

Industrial Scalability and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.